2-Bromo-4-methyl-5-nitrophenol

Catalog No.
S688308
CAS No.
103448-24-4
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methyl-5-nitrophenol

CAS Number

103448-24-4

Product Name

2-Bromo-4-methyl-5-nitrophenol

IUPAC Name

2-bromo-4-methyl-5-nitrophenol

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3

InChI Key

UNDCYNWWVCTFES-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)Br

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)Br

2-Bromo-4-methyl-5-nitrophenol is an organic compound with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenolic ring. This compound is known for its distinctive properties, including its ability to serve as an intermediate in various

There is no current information on the specific mechanism of action of 2-Bromo-4-methyl-5-nitrophenol.

Due to the presence of a nitro group and bromine atom, 2-Bromo-4-methyl-5-nitrophenol is likely:

  • Toxic: Nitrophenols can cause irritation, eye damage, and systemic poisoning upon ingestion or inhalation [].
  • Irritant: It may irritate skin and mucous membranes on contact.
  • Relatively unstable: Nitro groups can be susceptible to reduction under certain conditions, potentially leading to exothermic reactions.
, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, which can alter the compound's biological activity.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility and modify reactivity.

These reactions are valuable for synthesizing various derivatives that may exhibit different biological or chemical properties.

2-Bromo-4-methyl-5-nitrophenol has been studied for its biological activities, particularly its potential antimicrobial and antifungal properties. Research indicates that compounds with similar structures often exhibit significant activity against various pathogens. Additionally, the presence of the nitro group is known to contribute to cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Several methods have been developed for synthesizing 2-Bromo-4-methyl-5-nitrophenol:

  • From 4-Bromo-5-fluoro-2-nitrotoluene:
    • The synthesis involves dissolving 4-bromo-5-fluoro-2-nitrotoluene in dimethyl sulfoxide, followed by the addition of sodium hydroxide and heating at 100°C for two hours. After cooling, hydrochloric acid is added, and the product is extracted using ethyl acetate .
  • Direct Bromination:
    • Bromination of 4-methyl-5-nitrophenol using bromine in an appropriate solvent can yield 2-bromo-4-methyl-5-nitrophenol directly.
  • Using Nitrogen Sources:
    • The compound can also be synthesized through reactions involving nitrous acid or other nitrogen sources that introduce the nitro group into the aromatic system.

These methods highlight the versatility in synthesizing this compound based on available starting materials.

2-Bromo-4-methyl-5-nitrophenol has several applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique structural features.
  • Agrochemicals: The compound may be used in developing pesticides or herbicides owing to its biological activity.
  • Research: It is utilized in chemical research for studying reaction mechanisms and developing new synthetic pathways.

Studies on 2-Bromo-4-methyl-5-nitrophenol have focused on its interactions with biological systems. Notably:

  • Antimicrobial Activity: Research has shown that this compound exhibits varying degrees of effectiveness against bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
  • Cellular Interaction: Investigations into how this compound interacts with cellular components have revealed insights into its potential cytotoxic effects, particularly in cancer research.

Several compounds share structural similarities with 2-Bromo-4-methyl-5-nitrophenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-5-bromo-4-methyl-3-nitropyridineC₆H₆BrN₃O₂Contains an amino group instead of a hydroxyl group
4-Methyl-5-nitrophenolC₇H₇NO₃Lacks bromine; used as a simpler phenolic compound
2-Bromo-4-nitrophenolC₇H₆BrNO₃Similar structure but without the methyl group

Uniqueness of 2-Bromo-4-methyl-5-nitrophenol

The uniqueness of 2-Bromo-4-methyl-5-nitrophenol lies in its specific combination of functional groups (bromine, methyl, and nitro) on the aromatic ring, which contributes to its distinct chemical reactivity and biological activity compared to similar compounds. Its potential applications in pharmaceuticals and agrochemicals further highlight its importance in research and industry.

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Wikipedia

2-Bromo-4-methyl-5-nitrophenol

Dates

Last modified: 08-15-2023

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